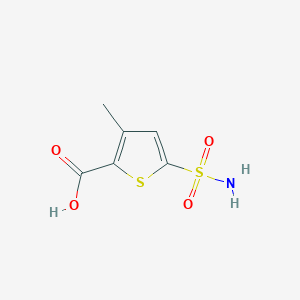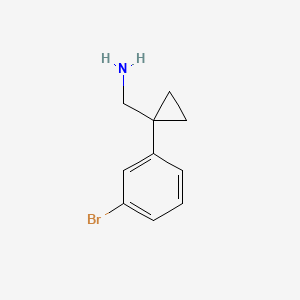![molecular formula C13H18N2O4S B1517798 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid CAS No. 1098369-40-4](/img/structure/B1517798.png)
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid
Overview
Description
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring, a phenyl group, and a sulfamoyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid typically involves the following steps:
Piperidine Derivative Synthesis: : Piperidine is reacted with appropriate reagents to form the desired piperidine derivative.
Phenyl Group Introduction: : The phenyl group is introduced through a reaction with a phenyl halide or phenyl sulfonate.
Sulfamoyl Acetic Acid Formation: : The sulfamoyl acetic acid moiety is introduced through a sulfamation reaction, where a suitable sulfonating agent is used.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and suitable solvents
Major Products Formed
Oxidation: : Sulfonic acids, carboxylic acids
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Scientific Research Applications
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It can be employed in biological studies to investigate enzyme inhibition and protein interactions.
Medicine: : The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid: is similar to other sulfonamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Sulfamethoxazole: : Used as an antibiotic
Sulfisoxazole: : Used in the treatment of urinary tract infections
Sulfadiazine: : Used in combination with other drugs for the treatment of certain infections
These compounds share the sulfonamide group but differ in their substituents and applications.
Properties
IUPAC Name |
2-[(4-piperidin-1-ylphenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-13(17)10-20(18,19)14-11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7,14H,1-3,8-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETZZFWIZZDPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


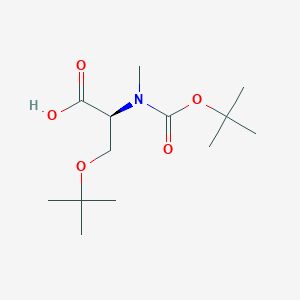
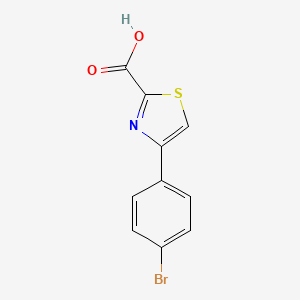
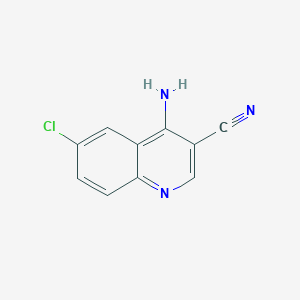
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
amine](/img/structure/B1517722.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
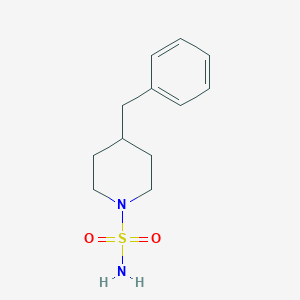
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
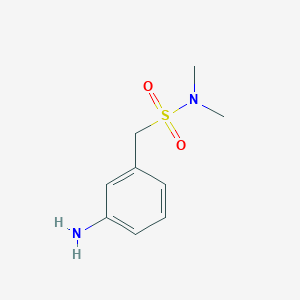
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

